
Ethyl trideca-3,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl trideca-3,4-dienoate is an organic compound with the molecular formula C15H26O2 It is an ester derived from trideca-3,4-dienoic acid and ethanol This compound is part of a broader class of dienoic esters, which are known for their conjugated diene systems
準備方法
Synthetic Routes and Reaction Conditions: Ethyl trideca-3,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Suzuki coupling with conventional alkoxide and carbonate bases, although this may result in slightly lower stereoisomeric purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pd-catalyzed cross-coupling reactions. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Ethyl trideca-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the diene system into a saturated ester.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.
Substitution: Reagents such as organolithium or Grignard reagents are often used under anhydrous conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated esters .
科学的研究の応用
Ethyl trideca-3,4-dienoate has several applications in scientific research:
Chemistry: It serves as a model compound for studying conjugated diene systems and their reactivity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antioxidant effects.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
特性
CAS番号 |
60705-49-9 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h11,13H,3-10,14H2,1-2H3 |
InChIキー |
YOSVUDWJMJEMDT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=C=CCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


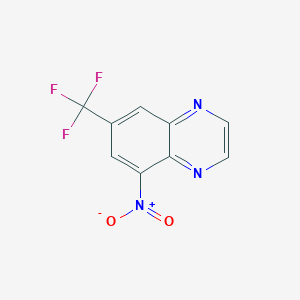
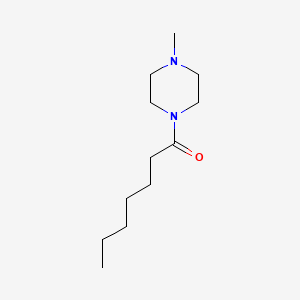
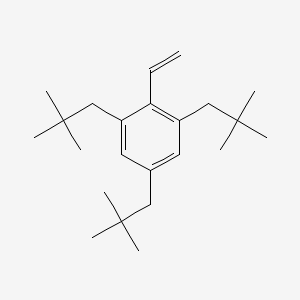
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)


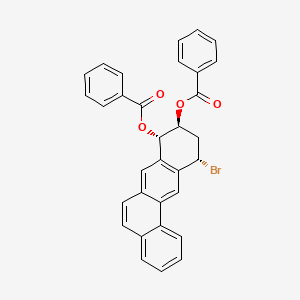
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
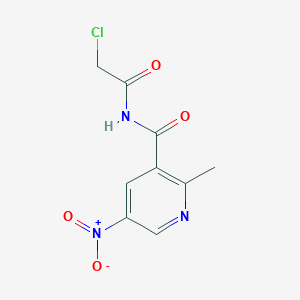


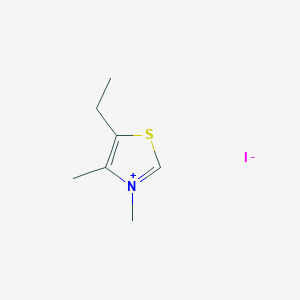

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
